molecular formula C10H6FNO3 B2449683 6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one CAS No. 338778-10-2

6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one

Cat. No.: B2449683
CAS No.: 338778-10-2
M. Wt: 207.16
InChI Key: NZZHRRVPHZASLL-QCDXTXTGSA-N
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Description

6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one is a fluorinated chromone derivative Chromones are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated benzaldehyde derivative.

    Cyclization: The benzaldehyde derivative undergoes cyclization with a suitable reagent to form the chromone core.

    Hydroxyiminomethylation: The chromone core is then subjected to hydroxyiminomethylation using hydroxylamine and appropriate reaction conditions to introduce the hydroxyiminomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyiminomethyl group to other functional groups.

    Substitution: The fluorine atom can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized chromone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, while the hydroxyiminomethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-formylchromone: Similar structure but with a formyl group instead of a hydroxyiminomethyl group.

    6-fluoro-3-methylchromone: Contains a methyl group instead of a hydroxyiminomethyl group.

    6-fluoro-3-nitrochromone: Features a nitro group in place of the hydroxyiminomethyl group.

Uniqueness

6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one is unique due to the presence of both the fluorine atom and the hydroxyiminomethyl group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-1-2-9-8(3-7)10(13)6(4-12-14)5-15-9/h1-5,14H/b12-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZHRRVPHZASLL-QCDXTXTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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